Cas no 1820715-36-3 (MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate)
MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate
- COC(=O)C1=CC2=CC(=CC=C2O1)B1OC(C)(C)C(C)(C)O1
- methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate
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- Inchi: 1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(20-12)14(18)19-5/h6-9H,1-5H3
- InChI Key: GGOVKVSVLZQGIL-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC3=C(C=C(C(=O)OC)O3)C=2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 434
- Topological Polar Surface Area: 57.9
MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM537283-1g |
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
1820715-36-3 | 95%+ | 1g |
$1044 | 2023-02-17 | |
| A2B Chem LLC | AX55247-250mg |
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
1820715-36-3 | 98% | 250mg |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | AX55247-1g |
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
1820715-36-3 | 98% | 1g |
$825.00 | 2024-04-20 |
MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate
Professional Introduction to Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate (CAS No. 1820715-36-3)
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number 1820715-36-3, is a derivative of benzofuran and features a boronic ester moiety, making it a valuable intermediate in the synthesis of various biologically active molecules. The presence of the tetramethyl-substituted dioxaborolane group enhances its stability and reactivity, facilitating its use in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development.
The utility of this compound stems from its ability to serve as a versatile building block in the construction of complex molecular architectures. In particular, the boronic ester functionality allows for facile introduction of aryl groups into larger molecules, which is crucial for the development of novel therapeutic agents. Recent advancements in the field of medicinal chemistry have highlighted the importance of boronic acid derivatives in the design of small-molecule drugs due to their favorable pharmacokinetic properties and low toxicity profiles.
One of the most compelling applications of Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. For instance, benzofuran derivatives have been extensively studied for their potential roles in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The ability to incorporate this compound into libraries of heterocyclic scaffolds has opened up new avenues for drug discovery, enabling researchers to explore novel chemical entities with enhanced efficacy and selectivity.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the tetramethyl-substituted dioxaborolane group is particularly critical, as it influences both the reactivity and stability of the molecule. Recent studies have demonstrated that optimizing reaction parameters such as temperature, solvent choice, and catalyst selection can significantly improve the efficiency of these synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been optimized to achieve near quantitative yields under mild conditions, making this compound more accessible for industrial applications.
In addition to its synthetic utility, Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate has found applications in materials science and nanotechnology. The boronic ester functionality allows for covalent attachment to surfaces and nanoparticles, enabling the development of novel materials with tailored properties. These materials have potential applications in drug delivery systems, where precise control over molecular architecture is essential for achieving targeted therapy. Furthermore, the stability provided by the tetramethyl-substituted dioxaborolane group ensures that these materials remain functional under various environmental conditions.
The impact of this compound on research and development extends beyond its immediate applications. It serves as a model system for understanding the behavior of boronic acid derivatives in complex chemical systems. By studying its reactivity and stability under different conditions, researchers can gain insights into how these molecules interact with biological targets and how they can be optimized for therapeutic use. This knowledge is crucial for advancing the field of medicinal chemistry and developing next-generation pharmaceuticals.
As our understanding of organic chemistry continues to evolve, new methodologies for synthesizing complex molecules are being developed at an unprecedented pace. Methylation at specific positions on benzofuran derivatives remains a key challenge in synthetic organic chemistry due to steric hindrance and competing reactions. However, recent innovations in catalytic systems have enabled more efficient methylation strategies, paving the way for streamlined synthetic routes that minimize byproduct formation and improve overall yields.
The role of computational chemistry in designing synthetic strategies cannot be overstated. Advanced computational methods allow researchers to predict reaction outcomes with high accuracy, reducing the need for trial-and-error experimentation. By integrating computational modeling with experimental data, scientists can optimize synthetic pathways more effectively, leading to faster discovery cycles and reduced costs。 This interdisciplinary approach is particularly valuable when working with complex molecules like Methy l 5-(tetramethyl -1 ,3 ,2 -dioxaborolan -2 - yl)-1 -benzofuran -2 -carboxylate, where multiple functional groups must be introduced with high precision。
The future prospects for this compound are bright, with ongoing research aimed at expanding its applications across multiple domains。 In pharmaceuticals, efforts are underway to develop novel benzofuran-based drugs that target previously untapped therapeutic areas。 Meanwhile, in materials science, researchers are exploring ways to leverage its unique properties for advanced functional materials。 As our understanding grows, so too does our ability to harness its potential for innovation。
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